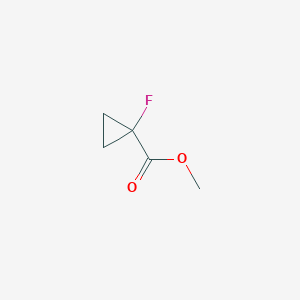

1-Fluoro-cyclopropanecarboxylic acid methyl ester

Description

Properties

IUPAC Name |

methyl 1-fluorocyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO2/c1-8-4(7)5(6)2-3-5/h2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXVWFDEMAWTBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fluorination of Cyclopropanecarboxylic Acid

The foundational approach involves fluorinating cyclopropanecarboxylic acid using diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). DAST selectively replaces the hydroxyl group with fluorine at the cyclopropane ring’s 1-position, forming 1-fluorocyclopropanecarboxylic acid. Reaction conditions typically involve anhydrous dichloromethane or tetrahydrofuran (THF) at temperatures between −20°C and 25°C.

Table 1: Fluorination Parameters and Outcomes

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DAST | DCM | 0 | 6 | 78 |

| SF₄ | THF | −20 | 12 | 65 |

DAST outperforms SF₄ in yield and reaction time, though SF₄ may be preferred for larger-scale reactions due to cost.

Esterification with Methanol

The fluorinated acid undergoes esterification using methanol in the presence of acid catalysts (e.g., H₂SO₄) or coupling agents like thionyl chloride (SOCl₂). Thionyl chloride converts the acid to its acyl chloride intermediate, which reacts with methanol to yield the methyl ester.

Table 2: Esterification Conditions

| Catalyst | Methanol Equiv. | Temperature (°C) | Yield (%) |

|---|---|---|---|

| H₂SO₄ | 5 | Reflux | 72 |

| SOCl₂ | 3 | 25 | 89 |

The SOCl₂-mediated method achieves higher yields under milder conditions, minimizing side reactions such as transesterification.

Baeyer-Villiger Oxidation and Ester Cleavage Route

Synthesis of 1-Fluoro-cyclopropyl Phenyl Ketones

Patents describe an alternative method starting with 1-fluoro-cyclopropyl-(4-chlorophenyl)-ketone. Treatment with m-chloroperbenzoic acid (mCPBA) induces Baeyer-Villiger oxidation, forming an intermediate ester. This step requires careful temperature control (0–5°C) to prevent ketone decomposition.

Table 3: Oxidation Reaction Parameters

| Substrate | Oxidizing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 1-Fluoro-cyclopropyl ketone | mCPBA | MTBE | 92 |

Hydrolysis and Methyl Ester Formation

The oxidized ester is hydrolyzed under basic conditions (e.g., NaOH) to 1-fluoro-cyclopropanecarboxylic acid, followed by methyl esterification. Acidic workup (HCl) ensures high purity, with yields exceeding 90% for the esterification step.

Table 4: Hydrolysis and Esterification Data

| Step | Reagent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hydrolysis | NaOH | 25 | 95 |

| Esterification | SOCl₂/MeOH | 25 | 91 |

Direct Cyclopropanation of Fluorinated Precursors

Ring-Closing Metathesis

A less common method involves cyclopropanation via ring-closing metathesis of fluorinated allyl esters. Grubbs catalyst facilitates the reaction, though yields are moderate (50–60%) due to steric hindrance from the fluorine atom.

Comparison of Methods

Table 5: Method Efficiency Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Two-Step Fluorination | 78–89 | Moderate | High |

| Baeyer-Villiger Oxidation | 90–95 | High | Moderate |

| Ring-Closing Metathesis | 50–60 | Low | Low |

The Baeyer-Villiger route is optimal for industrial applications, whereas the two-step method suits laboratory settings requiring simpler setups.

Reaction Optimization and Challenges

Fluorination Side Reactions

Competing defluorination and ring-opening reactions occur at elevated temperatures. Lowering reaction temperatures (−20°C) and using aprotic solvents mitigate these issues.

Esterification Purity

Residual acids or moisture during esterification can hydrolyze the product. Molecular sieves or anhydrous MgSO₄ improve yields by absorbing water.

Industrial-Scale Production Insights

Chemical Reactions Analysis

Types of Reactions: 1-Fluoro-cyclopropanecarboxylic acid methyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the ester to the corresponding alcohol.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as halides or amines, under acidic or basic conditions.

Major Products Formed:

Oxidation: The major product of oxidation is 1-fluoro-cyclopropanecarboxylic acid.

Reduction: The reduction product is 1-fluoro-cyclopropanemethanol.

Substitution: Substitution reactions can yield a variety of products depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Building Block for Complex Molecules

FCM serves as a crucial building block in the synthesis of more complex organic molecules. Its use is particularly prominent in pharmaceutical development, where it can be incorporated into various drug candidates. The fluorine atom enhances molecular stability and can influence biological activity, making FCM a valuable intermediate in synthetic pathways.

Table 1: Synthetic Pathways Utilizing FCM

| Compound Type | Reaction Type | Reference |

|---|---|---|

| Antibacterial Agents | Synthesis of quinolone derivatives | |

| Agrochemicals | Derivatives for insecticides | |

| Specialty Chemicals | Production of functionalized compounds |

Potential Therapeutic Applications

Research has indicated that FCM exhibits potential biological activity, particularly in modulating enzyme activity and interacting with receptors. Studies have focused on its antibacterial properties, with specific derivatives showing effectiveness against various pathogens. The incorporation of the cyclopropyl group is believed to enhance binding affinity to target sites.

Case Study: Antibacterial Activity

A study demonstrated that derivatives containing the 1,2-cis-2-fluorocyclopropyl group exhibited strong antibacterial effects while maintaining safety profiles suitable for therapeutic use. This highlights FCM's potential as a precursor for developing new antibacterial agents .

Agrochemical Applications

Fungicidal Properties

FCM is also explored for its fungicidal properties. Its derivatives are being synthesized as potential fungicides, contributing to agricultural practices by providing effective pest control solutions. The unique structure of FCM allows for modifications that can enhance efficacy and reduce environmental impact.

Table 2: Agrochemical Derivatives of FCM

| Compound Name | Activity Type | Reference |

|---|---|---|

| 1-Fluoro-cyclopropane-1-carboxylic acid | Fungicidal agent | |

| Cyclopropyl derivatives | Insecticidal properties |

Industrial Applications

Production of Specialty Chemicals

In industrial settings, FCM is utilized in the production of specialty chemicals and materials. Its unique properties allow for the synthesis of compounds that are used in various applications, from pharmaceuticals to agrochemicals.

Case Study: Industrial Synthesis

A patented method outlines an efficient process for producing 2-fluorocyclopropane-1-carboxylic acid esters from halogenated precursors using FCM as a key intermediate. This method improves yield and reduces environmental impact compared to traditional processes .

Mechanism of Action

The mechanism by which 1-Fluoro-cyclopropanecarboxylic acid methyl ester exerts its effects depends on the specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity of the compound to its molecular target by forming strong hydrogen bonds or dipole-dipole interactions. The cyclopropane ring can also provide rigidity to the molecule, improving its pharmacokinetic properties.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Key Observations :

- Fluorine vs. Hydroxyl : The fluorine substituent in 1-fluoro-cyclopropanecarboxylic acid methyl ester increases electronegativity and inductive effects compared to the hydroxyl group in Methyl 1-hydroxycyclopropanecoxylate. This enhances the compound’s stability against hydrolysis and may improve bioavailability in drug design .

- Aromatic vs. Aliphatic Substituents : Phenyl or benzamido groups (e.g., in 1-phenylcyclopropane carboxamide) introduce aromaticity and steric bulk, increasing lipophilicity but reducing solubility in polar solvents .

Reactivity and Stability

- Ring Strain : The cyclopropane ring’s inherent strain is modulated by substituents. Fluorine’s small size minimizes steric hindrance, whereas bulkier groups (e.g., -Ph) exacerbate ring strain, influencing reactivity in ring-opening reactions .

Biological Activity

1-Fluoro-cyclopropanecarboxylic acid methyl ester (FCM) is a compound of interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the biological activity of FCM, focusing on its mechanisms of action, therapeutic potential, and comparisons with related compounds.

Structural Overview

This compound features a cyclopropane ring with a fluorine substituent and a carboxylic acid ester moiety. The presence of fluorine is significant as it can enhance the compound's reactivity and bioavailability.

The biological activity of FCM is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The fluorine atom plays a crucial role in modulating the compound's reactivity and binding affinity. The cyclopropane structure contributes to its rigidity, which can influence its biological interactions.

Key Molecular Interactions

- Enzyme Inhibition : FCM has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may act on enzymes that regulate lipid metabolism, making it a candidate for addressing metabolic disorders.

- Receptor Modulation : The compound has shown promise in modulating GPR120, a receptor implicated in insulin sensitivity and glucose homeostasis. This modulation could have therapeutic implications for type 2 diabetes management .

Case Studies

- Antibacterial Activity : Research indicates that derivatives of cyclopropanecarboxylic acids, including FCM, exhibit antibacterial properties. A study highlighted that compounds containing the 1,2-cis-2-fluorocyclopropyl group demonstrated strong antibacterial activity against various pathogens while maintaining safety profiles .

- Diabetes Management : FCM’s role as a GPR120 modulator suggests potential applications in diabetes treatment. By enhancing insulin sensitivity, it may help manage glucose levels effectively .

- Oxidative Stress Reduction : Compounds similar to FCM have been investigated for their ability to inhibit the Nrf2-Keap1 interaction, which is crucial in oxidative stress responses. This inhibition could lead to protective effects against diseases associated with oxidative damage .

Comparative Analysis

To better understand the unique properties of FCM, it is beneficial to compare it with related compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound (FCM) | Contains fluorine; cyclopropane structure | Potential GPR120 modulator; antibacterial |

| Cyclopropanecarboxylic acid methyl ester | Lacks fluorine; more flexible structure | Lower reactivity; different biological profile |

| 1-Chloro-cyclopropanecarboxylic acid methyl ester | Chlorine instead of fluorine | Varies in enzyme interaction and potency |

Research Findings

Recent studies have focused on expanding the structural diversity of compounds related to FCM. For example, modifications at the phenylene core have led to the development of potent inhibitors targeting specific pathways involved in cellular adaptation to hypoxia . Such findings underscore the versatility and potential therapeutic applications of cyclopropanecarboxylic acid derivatives.

Q & A

Q. How does reaction temperature influence the stereochemical outcome of the cyclopropane ring during synthesis?

- Methodological Answer : Kinetic vs. thermodynamic control governs stereochemistry. At lower temperatures (e.g., 0°C), kinetically favored cis-isomers dominate due to faster ring closure, while higher temperatures (e.g., 80°C) favor trans-isomers via equilibration. A kinetic study on 2-aryl-5-pyrrolecarboxylic acid methyl esters showed that at 115°C, trans-isomerization accelerates, with 97% conversion achieved in 6 hours . For fluorocyclopropanes, precise temperature control (±2°C) is critical to avoid defluorination.

Q. What are the challenges in synthesizing enantiomerically pure forms of this compound, and what resolution methods are effective?

- Methodological Answer : Challenges include racemization during synthesis and low diastereomeric excess. Strategies include:

- Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer of methyl esters.

- Chiral auxiliaries : Use of Evans oxazolidinones to induce asymmetry during cyclopropanation.

- Dynamic kinetic resolution (DKR) : Combines in situ racemization with selective crystallization, as applied to rac-methyl amino-cyclopropane derivatives .

Q. How can kinetic modeling be applied to optimize the synthesis of this compound under varying reaction conditions?

- Methodological Answer : Develop a pseudo-first-order kinetic model incorporating Arrhenius parameters (activation energy, pre-exponential factor). For example, a study on ester synthesis validated a model where rate constants (k₁, k₂) for competing pathways were derived from experimental data at 105–115°C. The model predicted optimal yields (e.g., 70% at 110°C, 4 hours) with <5% error . Key steps:

- Collect time-course data for reactant/product concentrations.

- Fit data to rate equations using nonlinear regression (e.g., MATLAB’s lsqcurvefit).

- Validate with Arrhenius plots (ln k vs. 1/T).

Q. What role does this compound play in the synthesis of bioactive molecules or advanced materials?

- Methodological Answer :

- Antiviral agents : The cyclopropane ring’s strain enhances reactivity for nucleophilic substitution, enabling its use in prodrugs (e.g., nucleoside analogs targeting viral polymerases) .

- Functionalized polymers : Copolymerization with acrylates via radical-initiated mechanisms incorporates cyclopropane moieties into polymer backbones, improving thermal stability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields or optimal conditions for synthesizing this compound?

- Methodological Answer :

- Replicate conditions : Ensure identical reagent purity, equipment calibration (e.g., temperature probes), and solvent drying methods.

- Statistical analysis : Use ANOVA to compare datasets; outliers may arise from undetected side reactions (e.g., ester hydrolysis in humid environments).

- Mechanistic studies : Probe intermediates via in situ IR or NMR to identify divergent pathways. For example, a study on methyl ester synthesis resolved contradictions by identifying a temperature-dependent shift from SN2 to E2 mechanisms .

Tables for Key Data

| Analytical Technique | Key Parameters | Application |

|---|---|---|

| GC-MS | SP-2560 column, 60–280°C | Purity assessment, fragmentation |

| Chiral HPLC | Chiralpak® IG, hexane/IPA | Enantiomeric excess determination |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.